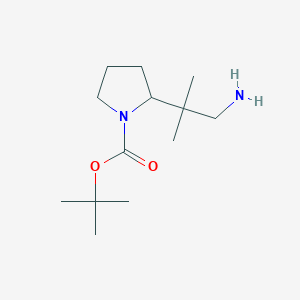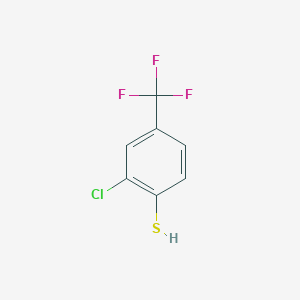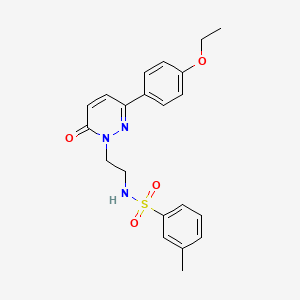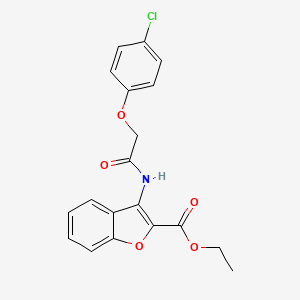![molecular formula C27H25BrN4O3S B2931521 6-Bromo-3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422287-50-1](/img/structure/B2931521.png)
6-Bromo-3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals . It also contains a methoxyphenyl group, which can have various effects on the physical and chemical properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a large number of atoms. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could make it a base, and the presence of the methoxyphenyl group could make it more hydrophobic .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Applications
Compounds structurally related to 6-Bromo-3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one have demonstrated significant antimicrobial and anti-inflammatory activities. For instance, derivatives synthesized from reactions involving similar structural frameworks have shown potent activity against a variety of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. Additionally, certain derivatives exhibited dose-dependent anti-inflammatory activity in models of carrageenan-induced paw edema in rats, highlighting their potential as therapeutic agents in managing inflammation and microbial infections (Al-Abdullah et al., 2014).
Fluorescent Ligands for Receptor Studies
Derivatives of this compound have been explored as environment-sensitive fluorescent ligands, particularly for human 5-HT1A receptors. These compounds have shown very high to moderate receptor affinity and possess good fluorescence properties, making them useful tools in the visualization of receptor sites in cellular models. This application is crucial for understanding receptor distribution and function, facilitating the development of targeted therapies (Lacivita et al., 2009).
Anticancer Activities
The structural motif of this compound serves as a foundation for synthesizing compounds with potential anticancer activities. Some derivatives have been found to exhibit significant cytotoxicity against various cancer cell lines, including those derived from breast cancer. Through modifications of the quinazolinone core and incorporation of different functional groups, researchers have been able to enhance the anticancer properties of these compounds, offering promising avenues for the development of new cancer therapies (Nowak et al., 2015).
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds related to this compound have been extensively studied. These investigations provide valuable insights into the reactivity, stability, and functionalization possibilities of the quinazolinone scaffold. Such studies are fundamental for advancing the application of these compounds in pharmaceuticals and materials science, enabling the design of molecules with tailored properties for specific applications (Fredriksson & Stone-Elander, 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-3-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-2-sulfanylidene-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN4O3S/c1-35-24-5-3-2-4-23(24)30-12-14-31(15-13-30)25(33)19-8-6-18(7-9-19)17-32-26(34)21-16-20(28)10-11-22(21)29-27(32)36/h2-11,16,21H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGDVONPSHUURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C(C=CC5=NC4=S)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


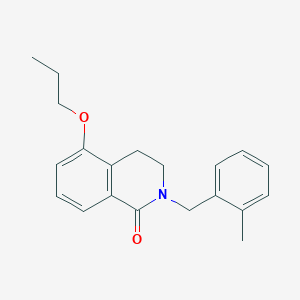
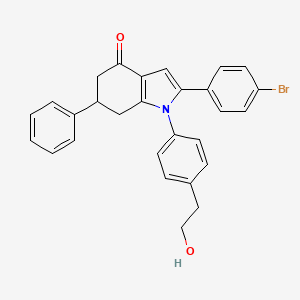
![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2931446.png)
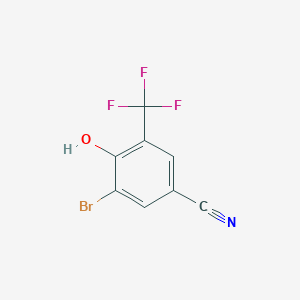
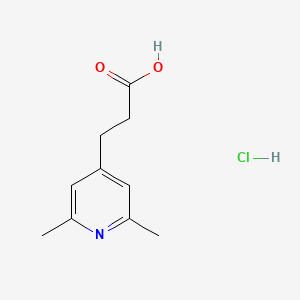
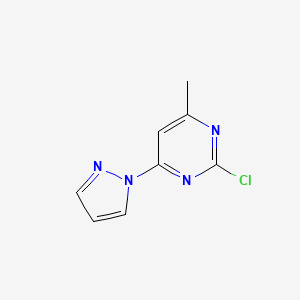
![(4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2931453.png)
